3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide 3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946224-77-7
VCID: VC11925364
InChI: InChI=1S/C19H25N5O3S/c1-15-12-16(2)14-17(13-15)18(25)20-6-11-28(26,27)24-9-7-23(8-10-24)19-21-4-3-5-22-19/h3-5,12-14H,6-11H2,1-2H3,(H,20,25)
SMILES: CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C
Molecular Formula: C19H25N5O3S
Molecular Weight: 403.5 g/mol

3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

CAS No.: 946224-77-7

Cat. No.: VC11925364

Molecular Formula: C19H25N5O3S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide - 946224-77-7

Specification

CAS No. 946224-77-7
Molecular Formula C19H25N5O3S
Molecular Weight 403.5 g/mol
IUPAC Name 3,5-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Standard InChI InChI=1S/C19H25N5O3S/c1-15-12-16(2)14-17(13-15)18(25)20-6-11-28(26,27)24-9-7-23(8-10-24)19-21-4-3-5-22-19/h3-5,12-14H,6-11H2,1-2H3,(H,20,25)
Standard InChI Key ANTYWZGLSGOSHT-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C
Canonical SMILES CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C

Introduction

Synthesis Pathway

The synthesis of compounds like this often involves multi-step procedures to introduce functional groups systematically. While specific synthesis details for this exact compound are unavailable in the provided data, general strategies include:

  • Formation of the Benzamide Core:

    • The benzamide backbone can be synthesized by reacting a substituted benzoic acid derivative with an amine under coupling conditions.

  • Attachment of Piperazine and Pyrimidine:

    • Piperazine derivatives are typically alkylated or acylated to introduce additional substituents such as pyrimidine rings.

  • Introduction of the Sulfonamide Group:

    • Sulfonamides are formed by reacting an amine group with a sulfonyl chloride derivative.

  • Final Assembly:

    • The ethyl linker between the sulfonamide and benzamide groups is introduced using alkylation reactions.

Mechanism of Action

Compounds containing sulfonamides and piperazine derivatives are widely studied for their biological activities:

  • The pyrimidine moiety suggests potential interaction with nucleic acid or enzyme targets.

  • The sulfonamide group is known for its antibacterial and anti-inflammatory properties.

Applications

Potential applications include:

  • Antibacterial Agents: Sulfonamides are well-known for their use in antibiotics.

  • Neurological Drugs: Piperazine derivatives often target central nervous system receptors.

  • Anticancer Research: The benzamide structure has been explored in histone deacetylase (HDAC) inhibitors.

In Silico Studies

Molecular docking and computational studies could predict binding affinity to biological targets such as enzymes or receptors (e.g., kinases or G-protein coupled receptors).

Analytical Characterization

To confirm the identity and purity of this compound, various analytical techniques are used:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide structural confirmation.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like amides and sulfonamides.

  • High-Performance Liquid Chromatography (HPLC):

    • Assesses purity and stability.

Related Research

Several studies have explored structurally similar compounds:

  • Piperazine-linked pyrimidines have demonstrated efficacy as enzyme inhibitors in cancer research .

  • Sulfonamides are widely recognized for their role in antibacterial drug development .

  • Benzamide derivatives have been investigated for their role in modulating epigenetic targets like HDAC .

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